molecular formula C14H17N5S B5677698 N,2-dimethyl-N-[3-(1H-pyrazol-1-yl)propyl]thieno[3,2-d]pyrimidin-4-amine

N,2-dimethyl-N-[3-(1H-pyrazol-1-yl)propyl]thieno[3,2-d]pyrimidin-4-amine

Cat. No. B5677698
M. Wt: 287.39 g/mol
InChI Key: RSNVITGJAOXBQP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-arylbenzo[b]thieno[3,2-d]pyrimidin-4-amines and their analogues typically involves microwave-accelerated condensation followed by Dimroth rearrangement. This methodology provides rapid access to libraries of such compounds, which can be further diversified to explore their biological activities. Specifically, a series of compounds within the N-arylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine family has shown promise for the development of pharmacological inhibitors targeting protein kinases such as CK1 and CLK1 (Loidreau et al., 2012).

Molecular Structure Analysis

The molecular structure of these compounds has been characterized by various spectroscopic techniques including NMR, IR spectroscopy, and mass spectrometry. For example, a hybrid compound with related structure was synthesized and fully characterized, indicating the efficiency of the synthesis methods used and providing insights into the compound's molecular framework (Noh, Kim, & Song, 2020).

Chemical Reactions and Properties

The chemical reactivity of these compounds is largely influenced by their heterocyclic structure, enabling them to participate in various chemical transformations. This reactivity is pivotal for further derivatization and for probing biological mechanisms of action. An example includes the synthesis of N-arylbenzo[b]furo[3,2-d]pyrimidin-4-amines and their analogues via microwave-assisted Dimroth rearrangement, demonstrating the compounds' versatility in chemical synthesis (Loidreau et al., 2013).

properties

IUPAC Name

N,2-dimethyl-N-(3-pyrazol-1-ylpropyl)thieno[3,2-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5S/c1-11-16-12-5-10-20-13(12)14(17-11)18(2)7-4-9-19-8-3-6-15-19/h3,5-6,8,10H,4,7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSNVITGJAOXBQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=N1)N(C)CCCN3C=CC=N3)SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,2-dimethyl-N-[3-(1H-pyrazol-1-yl)propyl]thieno[3,2-d]pyrimidin-4-amine

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